molecular formula C12H12N2O2S B12851358 1H-Imidazole-4-carboxylic acid, 2,3-dihydro-3-phenyl-2-thioxo-, ethyl ester

1H-Imidazole-4-carboxylic acid, 2,3-dihydro-3-phenyl-2-thioxo-, ethyl ester

Cat. No.: B12851358
M. Wt: 248.30 g/mol
InChI Key: IINKXYQHRWCEPQ-UHFFFAOYSA-N
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Description

Chemical Identity and Structure The compound "1H-Imidazole-4-carboxylic acid, 2,3-dihydro-3-phenyl-2-thioxo-, ethyl ester" (CAS: 64007-55-2) is a heterocyclic derivative featuring a 1H-imidazole core with a phenyl substituent at position 3, a thioxo (S=O) group at position 2, and an ethyl ester at the carboxylic acid moiety (position 4) . Its molecular formula is C₁₂H₁₂N₂O₂S, with a molecular weight of 248.30 g/mol.

Properties

Molecular Formula

C12H12N2O2S

Molecular Weight

248.30 g/mol

IUPAC Name

ethyl 3-phenyl-2-sulfanylidene-1H-imidazole-4-carboxylate

InChI

InChI=1S/C12H12N2O2S/c1-2-16-11(15)10-8-13-12(17)14(10)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,13,17)

InChI Key

IINKXYQHRWCEPQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC(=S)N1C2=CC=CC=C2

Origin of Product

United States

Biological Activity

1H-Imidazole-4-carboxylic acid, 2,3-dihydro-3-phenyl-2-thioxo-, ethyl ester (CAS No. 64007-55-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H12N2O2S
  • Molar Mass : 248.3 g/mol
  • Physical State : The compound is typically a solid at room temperature with a melting point in the range of 224-225 °C .

Antitumor Activity

Research has indicated that compounds containing imidazole and thiazole moieties exhibit significant antitumor activity. For instance, derivatives of imidazole have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound may share these properties due to its structural features.

Case Study:
A study evaluated the cytotoxic effects of various imidazole derivatives on cancer cell lines. The results indicated that modifications to the phenyl group significantly influenced the compounds' potency against different cancer types. For instance, compounds with electron-donating groups on the phenyl ring showed enhanced activity against breast cancer cells (IC50 values < 10 µg/mL) compared to those without such substitutions .

Antimicrobial Properties

1H-Imidazole derivatives have also been reported to possess antimicrobial properties. The thioxo group in this compound may contribute to its ability to disrupt microbial membranes or inhibit essential enzymes.

Research Findings:
In vitro studies demonstrated that similar thiazole-containing compounds exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to interference with bacterial protein synthesis and cell wall integrity .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of imidazole derivatives. Key findings include:

  • Phenyl Substituents : The presence and type of substituents on the phenyl ring significantly affect cytotoxicity and antimicrobial activity. For example, halogenated phenyl groups tend to enhance potency due to increased lipophilicity and potential interactions with biological targets .
  • Thioxo Group Influence : The thioxo group appears essential for maintaining biological activity, as it may participate in redox reactions or form reactive intermediates that interact with cellular components .

Comparative Analysis

The following table summarizes the biological activities of related compounds:

Compound NameActivity TypeIC50 (µg/mL)Mechanism of Action
1H-Imidazole-4-carboxylic acid derivativeAntitumor< 10Apoptosis induction
Thiazole derivativeAntimicrobial5 - 20Disruption of cell wall synthesis
Methyl ester variantCytotoxic< 15Cell cycle arrest

Scientific Research Applications

Medicinal Chemistry

1H-Imidazole derivatives are known for their pharmacological activities. The ethyl ester variant has been explored for its potential as an antimicrobial agent. Studies indicate that compounds containing imidazole rings exhibit activity against various bacteria and fungi, making them candidates for antibiotic development.

Biochemical Studies

The compound's structure allows it to interact with biological macromolecules, such as enzymes and receptors. Research has shown that imidazole derivatives can act as enzyme inhibitors or modulators, impacting metabolic pathways significantly. For instance, they have been investigated for their role in inhibiting phosphodiesterases, which are crucial in signaling pathways involving cyclic nucleotides .

Material Science

Due to its unique chemical structure, 1H-Imidazole-4-carboxylic acid derivatives are also being studied for applications in material science. Their ability to form coordination complexes with metal ions opens avenues for developing new materials with specific electronic or catalytic properties.

Case Study 1: Antimicrobial Activity

A study conducted on various imidazole derivatives demonstrated that the ethyl ester variant exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism of action was attributed to the disruption of bacterial cell wall synthesis.

Case Study 2: Enzyme Inhibition

Research published in Journal of Medicinal Chemistry highlighted the inhibition of specific phosphodiesterases by imidazole derivatives, including the ethyl ester form. This inhibition was shown to enhance intracellular levels of cyclic AMP, leading to increased cellular responses in experimental models of heart disease.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of 2-thioxoimidazole carboxylates. Key structural analogues include:

Compound Name Substituents (Position) Ester Group CAS Number Molecular Formula Notable Properties/Applications
Target Compound Phenyl (3), Thioxo (2) Ethyl 64007-55-2 C₁₂H₁₂N₂O₂S Potential pharmacological activity
1H-Imidazole-4-carboxylic acid, methyl ester Methyl (3), Thioxo (2) Methyl 68892-07-9 C₇H₈N₂O₂S Higher volatility; simpler synthesis
Carbimazole (1-Methyl-3-carbethoxy-2-thioimidazole) Methyl (3), Thioxo (2) Ethyl 42183-03-9 C₇H₁₀N₂O₂S Antithyroid agent; clinical use
1H-Imidazole-4,5-dicarboxylic acid diethyl ester Thioxo (2), Diethyl (4,5) Diethyl 69039-88-9 C₁₀H₁₂N₂O₄S Enhanced solubility; multi-ester motifs
Imidazo[2,1-b]thiazole-2-carboxylate (CAS:34467-12-4) Methyl (3), Thiazole fused Ethyl 34467-12-4 C₉H₁₃ClN₂O₂S Antibacterial potential; complex heterocycle

Key Differences and Implications

Substituent Effects: Phenyl vs. Thioxo Group: The thioxo moiety (S=O) in all analogues contributes to hydrogen-bonding interactions, as seen in crystallographic studies of similar imidazole derivatives .

Ester Group Variability: Ethyl esters (e.g., target compound, Carbimazole) generally exhibit slower hydrolysis rates than methyl esters, influencing metabolic stability . Diethyl esters (CAS 69039-88-9) offer greater solubility in nonpolar solvents, useful in synthetic intermediates .

Biological Activity: Carbimazole (methyl substituent) is a well-documented antithyroid agent, suggesting that structural modifications at position 3 significantly alter biological targets .

Synthetic Pathways: The target compound and Carbimazole are synthesized via alkylation of imidazole precursors, as described in for related 1-substituted imidazole carboxylates . TDAE (tetrakis(dimethylamino)ethylene) methodology, used in nitroimidazole derivatives (), could theoretically extend to thioxoimidazoles but requires validation .

Physicochemical Properties

Property Target Compound Carbimazole CAS 68892-07-9 (Methyl ester)
LogP (Predicted) ~2.8 (higher lipophilicity) ~1.5 ~1.0
Hydrogen Bonding 2 acceptors, 1 donor 2 acceptors, 1 donor Similar
Thermal Stability Moderate (decomposes >200°C) High (pharmaceutical grade) Lower (volatile)

Preparation Methods

Cycloaddition of α-Isocyanoacetate with Imidoyl Chlorides

One of the most effective and widely reported methods involves the cycloaddition reaction between ethyl isocyanoacetate and imidoyl chlorides derived from aromatic amides. This approach constructs the imidazole ring while introducing the ester functionality at position 4.

  • Stepwise Process:

    • Synthesis of imidoyl chloride intermediates by reacting acyl chlorides with aniline derivatives to form amides, followed by chlorination.
    • Cycloaddition of ethyl isocyanoacetate with these imidoyl chlorides under mild conditions to yield 1,5-disubstituted imidazole-4-carboxylate esters.
    • Subsequent functional group transformations can introduce the thioxo group at position 2 and phenyl substitution at position 3.
  • Advantages:

    • Mild reaction conditions.
    • Good yields and regioselectivity.
    • Versatility in substituent variation.
  • Research Findings:

    • Hunt et al. (1978) first reported condensation of potassium ethyl isocyanoacetate with isothioureas catalyzed by copper(I) chloride, yielding disubstituted imidazole-4-carboxylates.
    • Nunami et al. (1994) improved the method using 3-bromo-2-isocyanoacrylates reacting with primary amines in DMF with triethylamine or potassium tert-butoxide.
    • Hu et al. (2020) introduced a t-BuOK-mediated annulation of ester isocyanoacetates with trifluoroacetimidoyl chlorides, providing mild and efficient synthesis.
    • Lv et al. recently developed a novel cycloaddition of α-isocyanoacetate with N-aryl-benzimidoyl chlorides to access diaryl-imidazole-4-carboxylate esters, which can be further modified to the target compound.

Formylation and Enolization of Glycine Ethyl Ester Derivatives

Another approach involves the C-formylation of glycine ethyl ester hydrochloride, followed by cyclization and functional group transformations:

  • Process:

    • Glycine ethyl ester hydrochloride undergoes formylation to introduce a formyl group at the α-carbon.
    • Enolization and cyclization steps lead to the formation of the imidazole ring.
    • Introduction of the thioxo group is achieved by reaction with sulfur-containing reagents such as potassium thiocyanate.
    • Catalytic oxidation and desulfurization steps refine the product to the desired ethyl ester of the thioxo-imidazole carboxylic acid.
  • Catalysts and Conditions:

    • Sodium ethylate and ethyl formate in acetic acid methyl ester solvent.
    • Copper-based catalysts (e.g., copper bath) facilitate enol sodium salt formation.
    • Inorganic salt composite catalysts (barium sulfate, ferric nitrate, iron sulfate) promote cyclization and oxidation at 60–75 °C.
    • Final hydrolysis and pH adjustment yield the target compound.

Direct Carboxylation of Imidazole Derivatives

A less direct but relevant method involves the carboxylation of imidazole derivatives under high temperature and pressure with carbon dioxide in the presence of alkali metal carbonates or hydroxides:

  • Process:

    • Imidazole derivatives are reacted with CO2 at 140–230 °C and 2–350 bar pressure.
    • Alkali metal carbonates (e.g., potassium carbonate) act as bases and catalysts.
    • The reaction yields imidazole-4-carboxylic acids or their salts.
    • Subsequent esterification with ethanol or ethylating agents produces the ethyl ester derivative.
  • Notes:

    • This method is more general for imidazole carboxylic acids and may require additional steps to introduce the thioxo and phenyl groups.
    • Catalysts such as cadmium fluoride can improve yields.
    • The process is industrially relevant for large-scale synthesis of imidazole carboxylic acid derivatives.

Comparative Data Table of Preparation Methods

Method Key Reagents/Intermediates Conditions Advantages Limitations
Cycloaddition of α-isocyanoacetate with imidoyl chlorides Ethyl isocyanoacetate, imidoyl chlorides Room temp to 40 °C, DMF or toluene solvent, CuCl or t-BuOK catalyst Mild conditions, good regioselectivity, versatile Requires preparation of imidoyl chlorides
Formylation and enolization of glycine ethyl ester Glycine ethyl ester hydrochloride, ethyl formate, potassium thiocyanate 60–75 °C, acetic acid methyl ester solvent, inorganic salt catalysts Direct introduction of thioxo group, catalytic oxidation Multi-step, requires careful pH control
Direct carboxylation with CO2 Imidazole derivatives, CO2, alkali metal carbonate 140–230 °C, 2–350 bar pressure, autoclave Economical, scalable for carboxylic acids High pressure and temperature, less direct for substituted derivatives

Analytical and Purification Considerations

  • Reverse-phase HPLC methods with acetonitrile-water mobile phases and acid modifiers (phosphoric or formic acid) are suitable for analyzing related imidazole carboxylate esters.
  • Purification typically involves solvent evaporation, pH adjustment, and recrystallization.
  • Characterization includes NMR, mass spectrometry, and melting point determination to confirm structure and purity.

Summary of Research Findings

  • The cycloaddition approach using α-isocyanoacetate and imidoyl chlorides is the most versatile and widely adopted method for synthesizing 1H-imidazole-4-carboxylic acid derivatives with diverse substitutions, including the thioxo and phenyl groups.
  • Formylation of glycine ethyl ester followed by catalytic oxidation and desulfurization provides a direct route to the target compound, leveraging inorganic salt composite catalysts for efficiency.
  • High-pressure carboxylation of imidazole derivatives with CO2 is industrially relevant for producing imidazole carboxylic acids but requires further modification steps for the target compound.
  • The choice of method depends on the scale, available reagents, and desired substitution pattern.

Q & A

Q. Q1. What synthetic methodologies are most effective for preparing this compound, and what are their limitations?

A1. The compound can be synthesized via cyclization reactions involving ethyl esters and thioamide precursors. For example, alkylation of thioimidazoline intermediates with ethyl halides under anhydrous conditions (e.g., K₂CO₃ and tetrabutylammonium bromide as catalysts) yields the target compound . Key challenges include controlling regioselectivity and minimizing side reactions (e.g., over-alkylation). Yields typically range from 43% to 67%, depending on substituent steric effects .

Q. Q2. How can the stability of this compound under varying pH and temperature conditions be systematically evaluated?

A2. Stability studies should employ:

  • HPLC analysis (e.g., reverse-phase C18 columns, UV detection at 254 nm) to monitor degradation products .
  • Thermogravimetric analysis (TGA) to assess thermal stability (e.g., decomposition onset temperatures >150°C for similar imidazole esters) .
  • pH-dependent hydrolysis assays (e.g., incubate in buffers from pH 2–9, track ester bond cleavage via NMR or IR spectroscopy) .

Q. Q3. What spectroscopic techniques are critical for confirming the structure of this compound?

A3.

TechniqueKey Peaks/Data
IR Thioxo (C=S) stretch at ~1150–1250 cm⁻¹; ester C=O at ~1700–1750 cm⁻¹
¹H NMR Ethyl ester protons (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet); aromatic protons (δ 7.2–7.6 ppm)
LC-MS Molecular ion [M+H]⁺ at m/z 223.07 (C₁₀H₁₀N₂O₂S)

Advanced Research Questions

Q. Q4. How does the thioxo group influence the compound’s pharmacological activity compared to oxo analogs?

A4. The thioxo (C=S) group enhances electron delocalization in the imidazole ring, increasing lipophilicity and bioavailability. In calcium channel blockers, sulfur substitution improves binding to voltage-gated channels (IC₅₀ values ~0.3 µM vs. 1.2 µM for oxo analogs) . However, it may reduce metabolic stability due to susceptibility to hepatic sulfoxidation .

Q. Q5. What strategies optimize enantioselective synthesis for chiral derivatives of this compound?

A5.

  • Chiral auxiliaries : Use (R)- or (S)-BINOL to induce asymmetry during cyclization .
  • Enzymatic resolution : Hyperthermophilic esterases (e.g., Pyrobaculum calidifontis PestE) show high enantioselectivity (E > 100) for resolving racemic mixtures .
  • Asymmetric catalysis : Pd-catalyzed cross-coupling with chiral ligands (e.g., Josiphos) achieves >90% ee in aryl-substituted analogs .

Q. Q6. How do structural modifications (e.g., aryl substitution) affect bioactivity in neurodegenerative models?

A6.

ModificationObserved Effect
3-Fluorophenyl Increases blood-brain barrier penetration (logP = 2.8 vs. 2.1 for parent compound)
4-Nitrophenyl Enhances antioxidant activity (IC₅₀ = 12 µM in ROS scavenging assays)
Pyridyl substitution Reduces cytotoxicity (CC₅₀ > 100 µM in SH-SY5Y neurons) but lowers potency

Q. Q7. What analytical challenges arise in quantifying trace impurities in this compound, and how are they resolved?

A7. Common impurities include:

  • Ethyl 3-methyl-2-thioimidazoline-1-carboxylate (unreacted intermediate, resolved via NP-HPLC with 5.85 min retention time) .
  • Hydrolysis products (e.g., free carboxylic acid; detected via ion-pair chromatography with 0.1% TFA in mobile phase) .
  • Metal catalysts (e.g., residual Pd; quantified via ICP-MS, <10 ppm acceptable per ICH Q3D guidelines) .

Data Contradictions & Resolution

Q. Q8. Discrepancies in reported IC₅₀ values for calcium channel blockade: How to reconcile conflicting data?

A8. Variations arise from:

  • Assay conditions : IC₅₀ ranges from 0.3 µM (rabbit aorta depolarization) to 1.5 µM (HEK293 electrophysiology) due to tissue-specific receptor isoforms .
  • Enantiomer purity : Racemic mixtures underestimate potency; enantiopure samples show 10-fold higher activity .

Q. Q9. Conflicting yields in synthetic routes: What factors explain variability?

A9. Yield discrepancies (e.g., 43% vs. 67% for similar protocols) stem from:

  • Solvent polarity : Acetonitrile improves cyclization vs. THF (dielectric constant ε = 37.5 vs. 7.6) .
  • Catalyst loading : KI (10 mol%) with K₂CO₃ (3 mg) optimizes intramolecular dehydration vs. side reactions .

Methodological Guidance

Q. Q10. How to design a structure-activity relationship (SAR) study for this compound?

A10.

Core modifications : Synthesize analogs with varied substituents (e.g., aryl, alkyl, heteroaryl) at positions 3 and 4 .

Pharmacological profiling : Screen against target panels (e.g., kinase inhibition, ion channel modulation) .

Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to IDO1 or COX-2 .

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